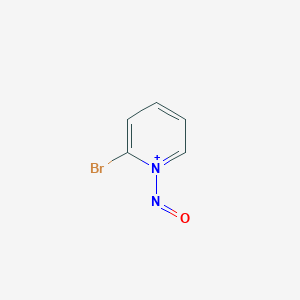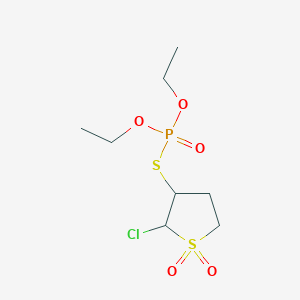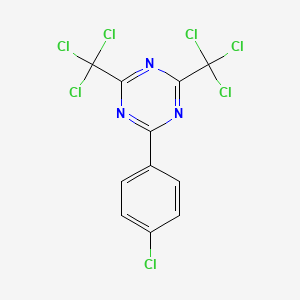![molecular formula C15H12N4O7 B14170233 5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 27406-33-3](/img/structure/B14170233.png)
5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione]: is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group linked to two pyrimidinetrione units
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] typically involves the condensation of 2-hydroxybenzaldehyde with barbituric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione units, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidinetrione derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential inhibitor of specific enzymatic pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
作用機序
The mechanism of action of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and π-π interactions with active sites, while the pyrimidinetrione units can chelate metal ions, influencing enzymatic activity and signaling pathways .
類似化合物との比較
- 5,5’-[(2-Hydroxyphenyl)methylene]bis[2-thioxodihydro-4,6(1H,5H)-pyrimidinedione]
- 5,5’-[(2-Hydroxyphenyl)methylene]dipyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its analogs, 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] exhibits unique properties due to the presence of the pyrimidinetrione units, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical structures .
特性
CAS番号 |
27406-33-3 |
|---|---|
分子式 |
C15H12N4O7 |
分子量 |
360.28 g/mol |
IUPAC名 |
5-[(2-hydroxyphenyl)-(2,4,6-trioxo-1,3-diazinan-5-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N4O7/c20-6-4-2-1-3-5(6)7(8-10(21)16-14(25)17-11(8)22)9-12(23)18-15(26)19-13(9)24/h1-4,7-9,20H,(H2,16,17,21,22,25)(H2,18,19,23,24,26) |
InChIキー |
QNEQYVQWXBTOLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2C(=O)NC(=O)NC2=O)C3C(=O)NC(=O)NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)

![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)


![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)


![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)

